2-Methyl-2H-indazole

Vue d'ensemble

Description

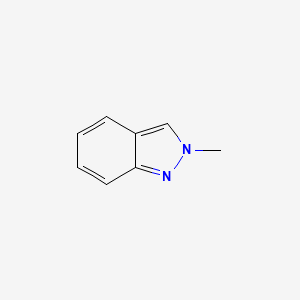

2-Methyl-2H-indazole is a derivative of the indazole heterocycle, which is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. Indazoles are of significant interest in medicinal chemistry due to their presence in compounds with various biological activities. The methyl group at the 2-position indicates a substitution on the pyrazole ring of the indazole core.

Synthesis Analysis

The synthesis of 2H-indazoles has been approached through various methods. One efficient synthesis involves a [3 + 2] dipolar cycloaddition of sydnones with arynes, yielding a range of 2H-indazoles with good to excellent yields. This method allows for further diversification through Pd-catalyzed coupling reactions on halogenated products . Another approach utilizes a palladium-catalyzed intramolecular amination of N-aryl-N(o-bromobenzyl)hydrazines to produce 2-aryl-2H-indazoles, which is applicable to substrates with different substituents . Additionally, a copper-catalyzed one-pot three-component synthesis involving 2-bromobenzaldehydes, primary amines, and sodium azide has been developed, which is notable for its broad substrate scope and functional group tolerance .

Molecular Structure Analysis

The molecular structure of 2H-indazoles has been studied using various computational methods. For instance, the geometry and electrostatic properties of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, a related compound, have been investigated using ab initio quantum theory and density functional methods. These studies provide insights into the conformations and electronic properties of indazole derivatives .

Chemical Reactions Analysis

Indazoles can undergo various chemical reactions, including C-H functionalization. A reported method describes the Pd-catalyzed C-H functionalization of 2H-indazole at the C3-position using an isocyanide insertion strategy. This method leads to the synthesis of diverse heterocycles and highlights the versatility of indazoles in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazoles are influenced by their molecular structure. For example, the electrostatic properties and NMR spectroscopy of indazoles have been studied to understand their behavior in different chemical environments. These studies are crucial for the design of indazole-based compounds with desired physical and chemical characteristics .

Applications De Recherche Scientifique

Antibacterial and Antifungal Agent

2-Methyl-2H-indazole has been studied for its biological properties, notably its antimicrobial activity. Research has shown that derivatives of 2H-indazole act as effective anti-inflammatory and antimicrobial compounds. This is due to the presence of two nitrogen atoms in the indazole structure, which contributes to its biological activity. Specific derivatives have shown dominant activity against bacterial strains like Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans (Panda et al., 2022).

Synthetic Chemistry and Drug Discovery

The Davis-Beirut Reaction (DBR) has been utilized in the synthesis of 2H-indazoles and their derivatives. This reaction is crucial for constructing various classes of indazoles and is considered robust for creating highly reactive nitro and nitroso groups. Such synthetic methods are pivotal in chemical biology and medicinal chemistry, where 2H-indazoles are underexploited compared to 1H-indazole due to regioselectivity issues in their synthesis (Zhu et al., 2019).

Medicinal Importance

This compound, a type of indazole, has significant medicinal importance, particularly in its fused aromatic forms. These compounds are recognized for their anti-hypertensive and anti-cancer properties. The synthesis of novel heterocyclic systems, including 2H-indazoles, is a key area in pharmaceutical research, with applications ranging from antibacterial to anti-depressant treatments (Gaikwad et al., 2015).

Safety and Hazards

Orientations Futures

The future directions for 2-Methyl-2H-indazole research could involve developing more efficient synthetic approaches and exploring its potential medicinal applications . The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives .

Mécanisme D'action

Target of Action

2-Methyl-2H-indazole is a nitrogen-containing heterocyclic compound . The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities Indazole-containing compounds have been employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Mode of Action

It’s known that the late-stage functionalization of 2h-indazoles via c–h activation is recognized as an efficient approach for increasing the complexity and diversity of 2h-indazole derivatives . This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway .

Biochemical Pathways

It’s known that indazole derivatives have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . This suggests that this compound may interact with multiple biochemical pathways related to these biological activities.

Pharmacokinetics

The lipophilicity and druglikeness of the compound are mentioned, which could impact its bioavailability .

Result of Action

It’s known that indazole derivatives can inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk), playing a role in the treatment of chk1-, chk2- and sgk-induced diseases such as cancer .

Action Environment

It’s known that the synthesis of 2h-indazoles can be achieved via various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of c–n and n–n bonds without catalyst and solvent . These synthesis methods suggest that the compound’s action could potentially be influenced by various environmental factors, such as the presence of transition metals and the type of solvent used.

Analyse Biochimique

Biochemical Properties

2-Methyl-2H-indazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit antimicrobial and anti-inflammatory activities . The compound interacts with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor, reducing the production of pro-inflammatory mediators . Additionally, this compound has shown interactions with proteins involved in cell signaling pathways, further influencing cellular responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in osteoarthritis cartilage explants . This inhibition is indicative of its potential to modulate inflammatory responses at the cellular level.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with COX-2 results in the inhibition of this enzyme, thereby reducing the synthesis of inflammatory mediators . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, ultimately affecting cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its biological activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antimicrobial activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions that can influence metabolic flux and metabolite levels within cells . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, influencing its biological activity . The compound’s distribution patterns are essential for determining its efficacy and safety in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is critical for its interaction with target biomolecules and the subsequent biological effects.

Propriétés

IUPAC Name |

2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-10-6-7-4-2-3-5-8(7)9-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZHXZJUWHKFMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=CC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197501 | |

| Record name | 2-Methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4838-00-0 | |

| Record name | 2-Methyl-2H-indazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004838000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4838-00-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the regioselective synthesis of 2-alkyl-2H-indazoles?

A1: Regioselective synthesis is crucial in organic chemistry as it allows for the targeted formation of a specific isomer, even when multiple possibilities exist. In the case of 2-alkyl-2H-indazoles, achieving regioselective alkylation at the 2-position is important because different isomers may have distinct biological activities or serve as valuable building blocks for further chemical synthesis. []

Q2: What is the role of trimethyloxonium tetrafluoroborate and triethyloxonium hexafluorophosphate in this synthesis?

A2: These reagents, trimethyloxonium tetrafluoroborate and triethyloxonium hexafluorophosphate, act as powerful alkylating agents. They facilitate the transfer of a methyl or ethyl group, respectively, to the nitrogen atom in the indazole ring system. [] This alkylation step is key to achieving the desired 2-methyl-2H-indazole or 2-ethyl-2H-indazole product.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.